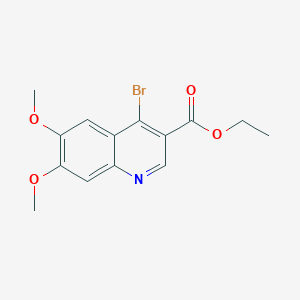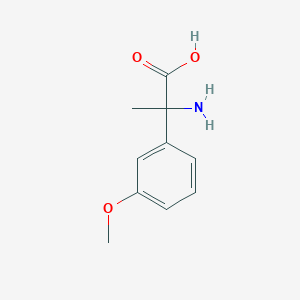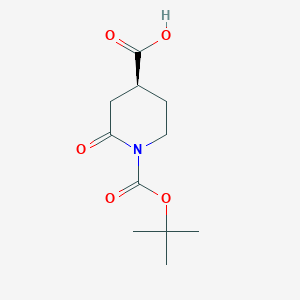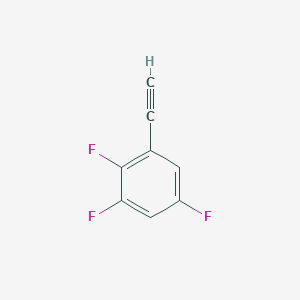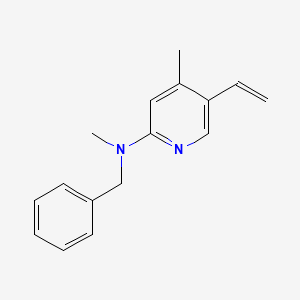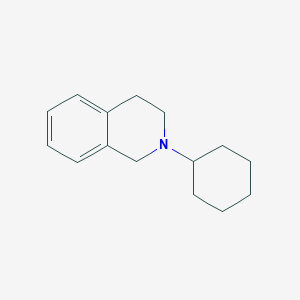
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a triazole ring via a propyl chain. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific research applications.
Métodos De Preparación
The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . Finally, the triazole ring is formed through a cycloaddition reaction, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenyl ring or the triazole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the triazole ring or the carboxylic acid group to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole moiety. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the triazole ring can produce triazoline derivatives.
Aplicaciones Científicas De Investigación
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase and other enzymes involved in neurotransmission makes it a candidate for drug development.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory.
The compound also interacts with other receptors and enzymes, modulating various biochemical pathways. For example, it may bind to serotonin receptors, influencing mood and behavior. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: These derivatives are evaluated for their antidepressant-like effects and share structural similarities with the target compound.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound is synthesized for its antimicrobial activity and features a piperazine moiety similar to the target compound.
The uniqueness of this compound lies in its combination of the phenylpiperazine and triazole moieties, which confer distinct biological activities and synthetic versatility.
Propiedades
Fórmula molecular |
C16H21N5O2 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23) |
Clave InChI |
RNIHCAMRXYNEBF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)
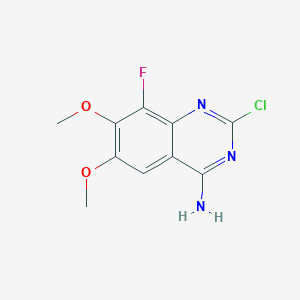
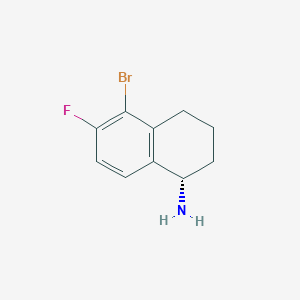
![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
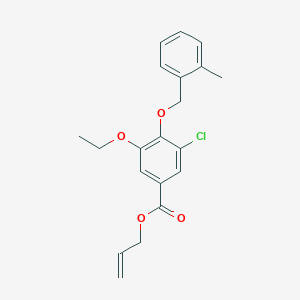
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
![9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
